2-[4-(2-Hydroxy-4-phenylbut-3-yn-2-yl)phenyl]-4-phenylbut-3-yn-2-ol
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Overview
Description
2-[4-(2-Hydroxy-4-phenylbut-3-yn-2-yl)phenyl]-4-phenylbut-3-yn-2-ol is a complex organic compound with a unique structure characterized by the presence of multiple phenyl and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxy-4-phenylbut-3-yn-2-yl)phenyl]-4-phenylbut-3-yn-2-ol typically involves multi-step organic reactions. One common method involves the coupling of phenylacetylene derivatives with appropriate phenyl and hydroxyl-containing intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxy-4-phenylbut-3-yn-2-yl)phenyl]-4-phenylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of halogenating agents or nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction can produce phenyl alcohols.
Scientific Research Applications
2-[4-(2-Hydroxy-4-phenylbut-3-yn-2-yl)phenyl]-4-phenylbut-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxy-4-phenylbut-3-yn-2-yl)phenyl]-4-phenylbut-3-yn-2-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and phenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-butyn-2-ol: A simpler analog with similar structural features but fewer phenyl and hydroxyl groups.
2-Phenyl-3-butyn-2-ol: Another related compound with a similar backbone but different functional groups.
Uniqueness
2-[4-(2-Hydroxy-4-phenylbut-3-yn-2-yl)phenyl]-4-phenylbut-3-yn-2-ol is unique due to its complex structure, which provides multiple sites for chemical modification and interaction
Properties
Molecular Formula |
C26H22O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[4-(2-hydroxy-4-phenylbut-3-yn-2-yl)phenyl]-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C26H22O2/c1-25(27,19-17-21-9-5-3-6-10-21)23-13-15-24(16-14-23)26(2,28)20-18-22-11-7-4-8-12-22/h3-16,27-28H,1-2H3 |
InChI Key |
JJWICWWJUHELCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)(C2=CC=C(C=C2)C(C)(C#CC3=CC=CC=C3)O)O |
Origin of Product |
United States |
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